molecular formula C9H11ClN2O4 B11863451 (R)-4-Nitrophenyl 2-aminopropanoate hydrochloride

(R)-4-Nitrophenyl 2-aminopropanoate hydrochloride

Cat. No.: B11863451
M. Wt: 246.65 g/mol
InChI Key: PCXNSMBHNXCGRR-FYZOBXCZSA-N
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Description

®-4-Nitrophenyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride typically involves the esterification of ®-2-aminopropanoic acid with 4-nitrophenol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-4-Nitrophenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Nitrophenyl 2-aminopropanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives that are studied for their chemical reactivity and properties .

Biology

In biological research, this compound is used to study enzyme-substrate interactions. The nitrophenyl group acts as a chromophore, allowing researchers to monitor enzymatic reactions through spectroscopic methods .

Medicine

In medicine, ®-4-Nitrophenyl 2-aminopropanoate hydrochloride is investigated for its potential therapeutic applications. It is studied as a potential drug candidate for targeting specific enzymes or receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products .

Mechanism of Action

The mechanism of action of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes or receptors. Additionally, the amino acid backbone allows the compound to interact with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Nitrophenyl 2-aminopropanoate hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and spectroscopic properties. This makes it particularly useful in research applications where monitoring of reactions is essential .

Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

(4-nitrophenyl) (2R)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m1./s1

InChI Key

PCXNSMBHNXCGRR-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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